Daspei

Vue d'ensemble

Description

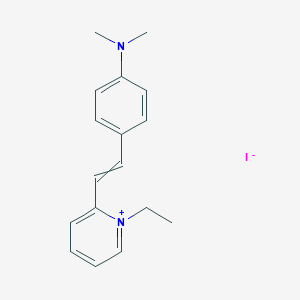

Il est également appelé iodure de 2-[4-(diméthylamino)styryl]-1-éthylpyridinium . Ce composé a été étudié pour ses propriétés uniques et ses applications thérapeutiques potentielles.

Méthodes De Préparation

La synthèse du GNF-PF-1399 implique plusieurs étapes. Une méthode courante comprend la réaction du 4-diméthylaminobenzaldéhyde avec l'iodure de 1-éthylpyridinium dans des conditions spécifiques pour former le produit souhaité . La réaction nécessite généralement un solvant tel que l'éthanol et peut impliquer un chauffage pour faciliter la réaction. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des conditions optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le GNF-PF-1399 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

Le GNF-PF-1399 a été exploré pour ses applications dans divers domaines de la recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique et comme sonde dans les réactions chimiques.

Biologie : Le composé a été étudié pour son potentiel en tant que marqueur fluorescent dans les tests biologiques.

Mécanisme d'action

Le mécanisme d'action du GNF-PF-1399 implique son interaction avec des cibles moléculaires spécifiques. Il a été démontré qu'il inhibait certaines enzymes, telles que la NRH : quinone oxydoréductase 2 (NQO2), en se liant à leurs sites actifs . Cette inhibition peut perturber diverses voies biochimiques, conduisant aux effets thérapeutiques souhaités.

Applications De Recherche Scientifique

GNF-PF-1399 has been explored for its applications in various scientific research areas, including:

Chemistry: It is used as a reagent in organic synthesis and as a probe in chemical reactions.

Biology: The compound has been studied for its potential as a fluorescent marker in biological assays.

Mécanisme D'action

The mechanism of action of GNF-PF-1399 involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as NRH:quinone oxidoreductase 2 (NQO2), by binding to their active sites . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Le GNF-PF-1399 peut être comparé à d'autres composés similaires, tels que :

GNF-PF-3600 : Un autre médicament à petite molécule possédant des propriétés inhibitrices similaires.

MMV085203 : Un composé avec une structure et un mécanisme d'action similaires.

Ces composés partagent des cibles moléculaires et des voies similaires, mais peuvent différer dans leurs applications spécifiques et leur efficacité.

Propriétés

Numéro CAS |

3785-01-1 |

|---|---|

Formule moléculaire |

C17H21IN2 |

Poids moléculaire |

380.27 g/mol |

Nom IUPAC |

4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide |

InChI |

InChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 |

Clé InChI |

AMAXNNVXIBDEMV-UHFFFAOYSA-M |

SMILES |

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] |

SMILES isomérique |

CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] |

SMILES canonique |

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] |

| 3785-01-1 | |

Pictogrammes |

Irritant |

Numéros CAS associés |

42457-53-4 (Parent) |

Synonymes |

2-(4-dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium iodide DASPEI |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Pinaflavol discussed in the provided research papers?

A1: The research primarily focuses on Pinaflavol's use as a spectral sensitizer in photographic emulsions. While one paper investigates the electrochemical behavior of a related compound, Pseudoisocyanin [], another explores the use of Pinaflavol in combination with Pinacyanol for spectral sensitization in photographic emulsions [].

Q2: How does Pinaflavol contribute to spectral sensitization in photographic emulsions?

A2: While the provided abstracts don't delve into the specific mechanism of Pinaflavol's role in spectral sensitization, they highlight its use in combination with Pinacyanol for this purpose []. Spectral sensitizers like Pinaflavol and Pinacyanol extend the sensitivity of silver halide crystals in photographic emulsions to different wavelengths of light, enabling the film to capture a wider range of colors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)